4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile
Overview
Description
4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile is a chemical compound with the molecular formula C6H6N4S. It is known for its use as a pharmaceutical intermediate and has applications in various fields of scientific research . The compound appears as a white to cream to pale yellow powder and has a melting point of 232.0-241.0°C .
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation .
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the phosphorylation and activation of the receptor . This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR, this compound affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, differentiation, and survival . Inhibition of this pathway can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cells . For instance, it has been shown to upregulate the level of caspase-3, a key enzyme involved in apoptosis, in HepG-2 cells .
Biochemical Analysis
Biochemical Properties
4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile is known to interact with various enzymes and proteins. For instance, it has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . The nature of these interactions is typically through binding to the active sites of these enzymes, thereby influencing their activity.
Cellular Effects
The effects of this compound on cells are significant. It has been shown to have cytotoxic activities against a panel of four human tumor cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as an ATP mimicking tyrosine kinase inhibitor, thereby affecting the activity of EGFR . This can lead to changes in gene expression and enzyme activity within the cell.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. It is known to be stable under normal conditions
Metabolic Pathways
It is known to interact with various enzymes, which could potentially influence metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile can be achieved through several methods. One common synthetic route involves the condensation of aromatic aldehydes, malononitrile, and thiourea in ethanol. This reaction, when treated with sodium hydroxide and dimethyl sulfate, yields the desired compound . Industrial production methods typically involve similar multi-step reactions, ensuring high purity and yield.
Chemical Reactions Analysis
4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using hydrogen peroxide in glacial acetic acid to form 4-amino-2-(methylsulfonyl)-6-arylpyrimidine-5-carbonitrile . Common reagents used in these reactions include sodium hydroxide, dimethyl sulfate, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is primarily used as a pharmaceutical intermediate, playing a crucial role in the synthesis of various drugs . Additionally, it has been studied for its potential anticancer properties, particularly as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). Research has shown that derivatives of this compound exhibit significant cytotoxic activities against various human tumor cell lines .
Comparison with Similar Compounds
4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile can be compared with other similar compounds such as 4-amino-1,6-dihydro-2-mercapto-6-arylpyrimidine-5-carbonitrile and 4-amino-2-(methylsulfonyl)-6-arylpyrimidine-5-carbonitrile . These compounds share similar structural features but differ in their functional groups and specific applications. The unique methylthio group in this compound contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
4-amino-2-methylsulfanylpyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDHBDPZNLVELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304305 | |
Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-30-9 | |
Record name | 770-30-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-5-CYANO-2-(METHYLTHIO)PYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.